molecular formula C7H11N3O4S2 B8328393 N-(3-Sulfamoyl-4-aminophenyl)methanesulfonamide

N-(3-Sulfamoyl-4-aminophenyl)methanesulfonamide

Cat. No. B8328393
M. Wt: 265.3 g/mol
InChI Key: SQZKVKMSZBEMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101800B2

Procedure details

2,5-Diamino-benzenesulfonamide (4.20 kg, 22.4 mol) was dissolved in dichloromethane (120 L) and pyridine (8.00 kg, 89.9 mol), and the resulting solution was cooled to 0° C. Methanesulfonyl chloride (2.80 kg, 24.4 mol) was added slowly, and the resulting mixture was allowed to warm to 23° C. and stirred for 2 days. The mixture was filtered and the resulting solid was washed with dichloromethane (2×20 L). The solid was diluted with water (100 L) and 1.0 M aqueous hydrochloric acid solution (25 L), and was then stirred at 23° C. for 1 h. The mixture was filtered and the resulting solid was washed with water (20 L) and then with methyl-tert-butyl ether (2×10 L). The solid was further dried in vacuo at 45° C. to afford the desired product, 2-amino-5-methanesulfonylamino-benzenesulfonamide (4.39 kg, 16.5 mol, 73%) as a pale pink solid. 1H NMR (400 MHz, CD3OD) δ: 2.89 (3H, s), 6.82 (1H, d, J=8.5 Hz), 7.20 (1H, dd, J1=8.5 Hz, J2=2.5 Hz), 7.58 (1H, d, J=2.5 Hz). LC-MS (ESI) calcd for C7H11N3O4S2 265.02, found 266.0 [M+H+].
Quantity
4.2 kg
Type
reactant
Reaction Step One
Quantity
120 L
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
2.8 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].N1C=CC=CC=1.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>ClCCl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:20]([CH3:19])(=[O:22])=[O:21])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:10])=[O:11]

Inputs

Step One
Name
Quantity
4.2 kg
Type
reactant
Smiles
NC1=C(C=C(C=C1)N)S(=O)(=O)N
Name
Quantity
120 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8 kg
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.8 kg
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resulting solid was washed with dichloromethane (2×20 L)
ADDITION
Type
ADDITION
Details
The solid was diluted with water (100 L) and 1.0 M aqueous hydrochloric acid solution (25 L)
STIRRING
Type
STIRRING
Details
was then stirred at 23° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resulting solid was washed with water (20 L)
CUSTOM
Type
CUSTOM
Details
The solid was further dried in vacuo at 45° C.

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.5 mol
AMOUNT: MASS 4.39 kg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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